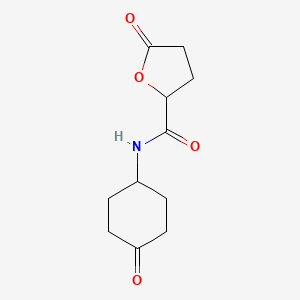
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an oxolane ring and a cyclohexyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with 4-oxocyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted amides.
Wissenschaftliche Forschungsanwendungen
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying enzyme-substrate interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in key biological processes, thereby modulating cellular functions. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-oxo-N-(2-oxocyclohexyl)dodecanamide: This compound shares a similar structural motif with 5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide but features a longer aliphatic chain.
4-hydroxy-2-quinolones: These compounds have a similar oxo group and are known for their pharmaceutical and biological activities.
Uniqueness
This compound is unique due to its specific combination of an oxolane ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
5-oxo-N-(4-oxocyclohexyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H15NO4/c13-8-3-1-7(2-4-8)12-11(15)9-5-6-10(14)16-9/h7,9H,1-6H2,(H,12,15) |
InChI-Schlüssel |
OPMJVVCYBWNSRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCC1NC(=O)C2CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


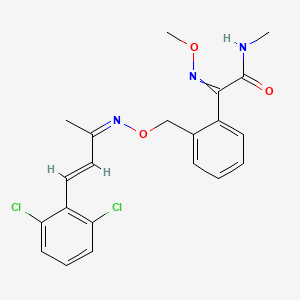
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
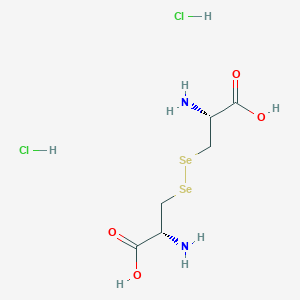


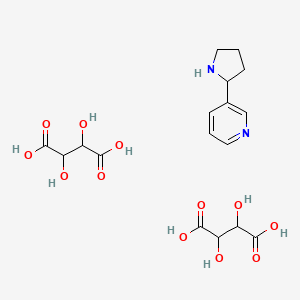
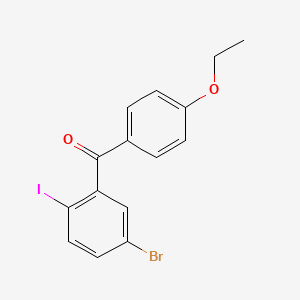

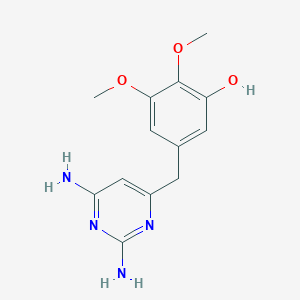
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)

![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
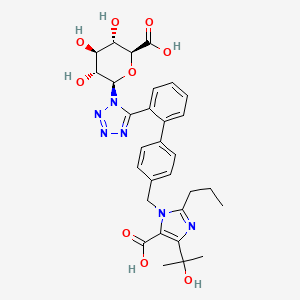
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
